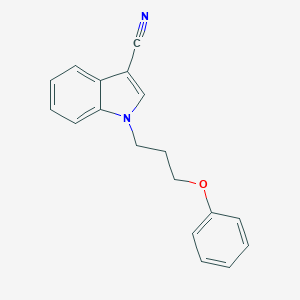![molecular formula C28H25BrN2O5S B297927 methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly known as MBOT and is a member of the thiazolidinedione family of compounds.
Mecanismo De Acción
The mechanism of action of MBOT is not fully understood, but it is believed to involve the inhibition of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting the PPARγ pathway, MBOT may be able to reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBOT can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MBOT can reduce tumor growth and metastasis in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBOT is its potent antitumor activity against a variety of cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of MBOT is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for MBOT research. One area of interest is the development of more efficient and scalable synthesis methods for MBOT. Another area of interest is the investigation of MBOT's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanism of action of MBOT and to identify potential drug targets for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of MBOT involves a multistep process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-aminoethanethiol hydrochloride to form 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride. The next step involves the reaction of 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride with methyl 4-bromobenzoate to form methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate. Finally, the reaction of methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate with 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base yields MBOT.
Aplicaciones Científicas De Investigación
MBOT has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MBOT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C28H25BrN2O5S |
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25BrN2O5S/c1-4-31-26(32)24(37-28(31)30-21-12-10-20(11-13-21)27(33)35-3)16-19-14-22(29)25(23(15-19)34-2)36-17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3/b24-16+,30-28? |
Clave InChI |
ZEWMKXFRQJXFOU-VOIZFXIKSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)